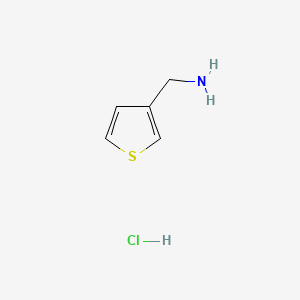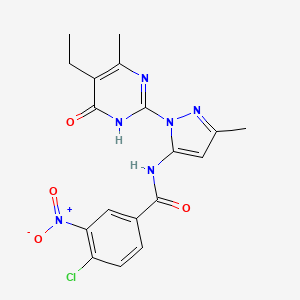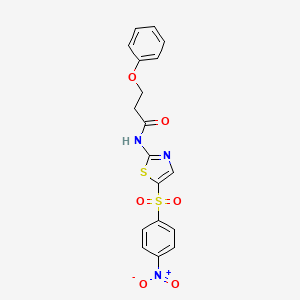![molecular formula C19H13F2N5O2 B2914430 7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396809-54-3](/img/structure/B2914430.png)
7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are examples of compounds that have a similar structure . These compounds have been synthesized as novel CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves scaffold hopping and computer-aided drug design . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .Molecular Structure Analysis
The molecular structure of these compounds is complex and includes various functional groups . The exact structure of the compound you mentioned might differ, and without specific information, it’s difficult to provide an accurate analysis.Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can vary depending on the specific structure of the compound .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agent
Pyrimido[4,5-d]pyrimidine derivatives have been identified as potential antiproliferative agents due to their ability to inhibit cell growth. The compound could be explored for its efficacy in this area, particularly against cancer cell lines. The presence of the difluorobenzylamino group may enhance its activity by increasing its affinity for target proteins within the cell .
Antimicrobial Activity
Compounds with a pyrimidine core have shown antimicrobial properties. This compound could be studied for its effectiveness against various bacteria and fungi, potentially leading to the development of new antibiotics. The difluorophenyl group might contribute to its potency by affecting the permeability of microbial cell walls .
Anti-inflammatory and Analgesic Applications
Pyrimidine derivatives are known to exhibit anti-inflammatory and analgesic activities. Research could be conducted to assess the effectiveness of this compound in reducing inflammation and pain, which could be beneficial in the treatment of chronic inflammatory diseases .
Hypotensive Effects
Some pyrimidine derivatives have hypotensive effects, meaning they can lower blood pressure. This compound could be investigated for its potential use in managing hypertension, which is a significant risk factor for cardiovascular diseases .
Antihistaminic Properties
The compound’s structure suggests that it may act as an antihistamine. This would make it useful in the treatment of allergic reactions, as antihistamines work by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Kinase Inhibition
Pyrimido[4,5-d]pyrimidine derivatives have been reported to inhibit various kinases, which are enzymes that play a crucial role in signaling pathways within cells. This compound could be a candidate for the development of kinase inhibitors, which are important in the treatment of diseases like cancer where cell signaling goes awry .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2,5-difluorophenyl)methylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2/c20-12-6-7-15(21)11(8-12)9-22-18-23-10-14-16(24-18)25-19(28)26(17(14)27)13-4-2-1-3-5-13/h1-8,10H,9H2,(H2,22,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYOAWHHJUUDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2914348.png)
![4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2914353.png)
![1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2914354.png)


![4-[Benzyl(methyl)amino]oxolan-3-ol](/img/structure/B2914358.png)


![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2914361.png)

![(2R,3R)-3-Bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2914367.png)
![3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2914368.png)
